2-Amino-4-(1-(2,2-difluoroethyl)-1H-pyrazol-4-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound featuring a unique combination of functional groups, including an amino group, a difluoroethyl group, a pyrazole ring, and a chromenyl cyanide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE typically involves multiple steps, starting from readily available precursors. One common approach involves the difluoroethylation of a suitable pyrazole derivative, followed by cyclization with a chromenyl cyanide precursor under controlled conditions. The reaction conditions often include the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethyl sulfoxide (DMSO) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohol derivatives.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutics targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-((2,2-DIFLUOROETHYL)AMINO)FURAN-2(5H)-ONE: Shares the difluoroethyl group but differs in the core structure, leading to distinct chemical and biological properties.
Thiazole Derivatives: Contain a thiazole ring and exhibit diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness
The uniqueness of 2-AMINO-4-[1-(2,2-DIFLUOROETHYL)-1H-PYRAZOL-4-YL]-7,7-DIMETHYL-5-OXO-5,6,7,8-TETRAHYDRO-4H-CHROMEN-3-YL CYANIDE lies in its combination of functional groups, which confer a unique set of chemical reactivity and biological activity. The presence of the difluoroethyl group enhances its lipophilicity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H18F2N4O2 |
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Molecular Weight |
348.35 g/mol |
IUPAC Name |
2-amino-4-[1-(2,2-difluoroethyl)pyrazol-4-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H18F2N4O2/c1-17(2)3-11(24)15-12(4-17)25-16(21)10(5-20)14(15)9-6-22-23(7-9)8-13(18)19/h6-7,13-14H,3-4,8,21H2,1-2H3 |
InChI Key |
HOPNKJIWFWTBJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CN(N=C3)CC(F)F)C(=O)C1)C |
Origin of Product |
United States |
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